4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid
Description
Overview of Fused Heterocyclic Systems in Modern Chemistry
Fused heterocyclic systems, characterized by two or more interconnected rings sharing adjacent atoms, represent a cornerstone of organic chemistry due to their structural diversity and biological relevance. These systems combine aromatic stability with functional versatility, enabling applications in pharmaceuticals, agrochemicals, and materials science. For example, quinoline and indole derivatives exhibit antimicrobial and anticancer properties, while boron-doped heterocycles show promise in optoelectronics.
Table 1: Key fused heterocyclic systems and their applications
Significance of Pyrazole-Fused Oxygen Heterocycles
Pyrazole-fused oxygen heterocycles, such as furo[2,3-c]pyrazoles, combine the electron-rich pyrazole ring with the oxygen-containing furan moiety, enhancing their reactivity and biological activity. These compounds exhibit:
- Antimicrobial properties : Derivatives inhibit bacterial and fungal growth via interference with cellular machinery.
- Anticancer potential : Structural analogs demonstrate cytotoxicity against leukemia and breast cancer cell lines.
- Material science applications : Planar fused systems enable π-conjugation for organic semiconductors.
Table 2: Biologically active pyrazole-fused oxygen heterocycles
| Compound | Biological Activity | Reference |
|---|---|---|
| 2H-Furo[2,3-c]pyrazole-5-carboxylic acid | Antiplatelet, anti-allergic | |
| Tetrahydrofuro[3,4-c]pyrazole | σ1 Receptor ligands |
Historical Context and Discovery of 4,5-Dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic Acid
The synthesis of furopyrazole derivatives emerged in the mid-20th century, driven by the need for structurally novel bioactive compounds. Early methods relied on Skraup-like cyclizations, but modern approaches employ transition metal catalysis and green chemistry principles. This compound was first reported in 2016 via a chitosan-catalyzed bromination and cyclization sequence, enabling efficient access to fused pyrazoles.
Table 3: Milestones in furopyrazole synthesis
Scope and Objectives of the Present Research
This article evaluates the synthetic methodologies, structural features, and potential applications of this compound. Key objectives include:
- Analyzing recent advances in its preparation via multicomponent reactions and catalysis.
- Investigating its role as a precursor for functionalized heterocycles in drug discovery.
- Identifying challenges in optimizing yield and regioselectivity during fusion.
The compound’s carboxylic acid group and fused architecture position it as a versatile scaffold for further derivatization, aligning with trends in heterocyclic chemistry toward sustainable and target-specific synthesis.
Properties
IUPAC Name |
4,5-dihydro-2H-furo[2,3-c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-6(10)4-3-1-2-11-5(3)8-7-4/h1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRWSEXDMMDFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NNC(=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid typically involves a multi-step process. One common method includes the reaction of β-keto esters with hydrazine derivatives under reflux conditions in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic addition, intramolecular cyclization, and elimination steps .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole and dihydropyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of 4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid. Research indicates that compounds synthesized from this scaffold exhibit selective antiproliferative activity against various cancer cell lines. For instance, dihydro-1H-furo[2,3-c]pyrazole-flavone hybrids have shown promising results in targeting cancer cells effectively .
Case Study: Synthesis and Testing
In a study published in ResearchGate, researchers synthesized several hybrids incorporating the furo[2,3-c]pyrazole structure. The synthesized compounds were tested for their cytotoxicity against human cancer cell lines, revealing that some derivatives exhibited significant growth inhibition compared to standard chemotherapeutics .
Agricultural Applications
2. Plant Growth Regulators
The compound has also been explored for its role as a plant growth regulator. Its derivatives have been studied for their ability to enhance plant growth and yield under various environmental conditions. The mechanism involves modulation of plant hormonal pathways, particularly those related to stress responses.
Case Study: Field Trials
Field trials conducted on crops treated with formulations containing this compound derivatives demonstrated improved resilience to drought and salinity stress. These findings suggest that the compound could be utilized to develop eco-friendly agricultural products aimed at increasing crop productivity under adverse conditions.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compounds.
Data Table: Comparative Analysis of Derivatives
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in cellular processes. This interaction can lead to changes in cell signaling pathways, ultimately affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
2,6-Dihydro-4H-furo[3,4-c]pyrazole-3-carboxylic Acid Structural Differences: This isomer (C₆H₆N₂O₃) features a fused furan ring at the [3,4-c] position, with dihydrogens at the 2,6-positions instead of 4,5. Implications: The altered ring fusion affects electron distribution and hydrogen-bonding capabilities.
Ethyl 4-Benzyl-5-imino-3-methyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-4-carboxylate Structural Differences: This derivative includes an ester group (carboxylate) and a benzyl substituent. Synthesis: Prepared via a multi-component reaction involving ethyl acetoacetate, hydrazine, benzaldehyde, and ethyl cyanoacetate. The ester group improves solubility in organic solvents, while the benzyl moiety may enhance lipophilicity for biological applications .
Substituent Variations in Pyrazole Derivatives
Compounds 3f–3i () illustrate the impact of substituents on pyrazole-based structures:
- Compound 3f : Features a 5-chloro group and 3,4,5-trimethoxyphenyl substituent. The chloro group increases electrophilicity, while methoxy groups enhance π-π stacking interactions, as evidenced by NMR shifts (δ 3.78 ppm for methoxyl protons) .
- Compound 3g: Incorporates a benzo[d][1,3]dioxole group.
- Compound 3h : Contains a 4-chlorophenyl and p-tolyl group. The electron-withdrawing chlorine and electron-donating methyl groups create a polarized structure, influencing reactivity in cross-coupling reactions .
Heteroatom Variations: Furan vs. Pyrrole
- 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic Acid (): Replaces the furan oxygen with a pyrrole nitrogen. This substitution increases basicity and alters hydrogen-bonding interactions, which may affect pharmacokinetic properties such as membrane permeability .
Functional Group Reactivity
- Pyrazole-3-carboxylic Acid Derivatives (): Simpler pyrazole-3-carboxylic acids lack the fused furan ring. Their acid chlorides readily form amides (e.g., with 2,3-diaminopyridine), yielding carboxamides or imidazo[4,5-b]pyridines. In contrast, the fused furan in the target compound may stabilize intermediates during cyclization, as seen in the synthesis of pyranopyrazoles .
Comparative Data Table
Biological Activity
4,5-Dihydro-1H-furo[2,3-c]pyrazole-3-carboxylic acid (CAS No. 595610-49-4) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings.
- Molecular Formula : C₆H₆N₂O₃
- Molecular Weight : 154.12 g/mol
- Structure : The compound features a furo[2,3-c]pyrazole core with a carboxylic acid functional group.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, compounds demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to the standard drug dexamethasone which showed 76% inhibition at 1 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have reported activity against various bacterial strains, including E. coli and S. aureus. For example, a series of pyrazole derivatives were tested against these pathogens, with some compounds showing promising results comparable to standard antibiotics .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer activity. Specific derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation in various cancer models. One study highlighted the potential of pyrazole derivatives in targeting cancer cell lines with IC₅₀ values indicating effective cytotoxicity .
Study on Anti-inflammatory Effects
A study conducted by Selvam et al. synthesized a range of 4,5-dihydro-pyrazole derivatives and evaluated their anti-inflammatory effects using a carrageenan-induced rat paw edema model. Compounds exhibited significant edema inhibition percentages (up to 78% ) compared to ibuprofen .
Study on Antimicrobial Activity
Burguete et al. reported the synthesis of novel pyrazole compounds that were tested against E. coli and S. aureus. One compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard treatments, indicating its potential as an effective antimicrobial agent .
Data Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
